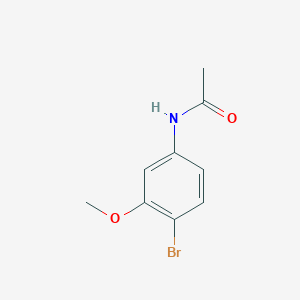

N-(4-bromo-3-methoxyphenyl)acetamide

Description

Chemical Identification and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is N-(4-bromo-3-methoxyphenyl)acetamide , reflecting its substituent positions on the benzene ring:

- A bromo (-Br) group at position 4

- A methoxy (-OCH₃) group at position 3

- An acetamide (-NHCOCH₃) group attached to the aromatic ring’s nitrogen.

Structural Formula :

$$ \text{C}6\text{H}3(\text{Br})(\text{OCH}3)(\text{NHCOCH}3) $$

The benzene ring adopts a planar geometry, with substituents influencing electronic distribution and steric interactions.

Table 1: Structural Characteristics

| Property | Value/Description |

|---|---|

| Aromatic substituents | Br (C4), OCH₃ (C3), NHCOCH₃ (C1) |

| Hybridization | sp² (benzene ring), sp³ (acetamide chain) |

| Bond angles | ~120° (aromatic C-C-C) |

CAS Registry Number and Alternative Identifiers

The exact CAS Registry Number for this compound is not explicitly listed in the provided sources. However, closely related analogs include:

- N-(3-Bromo-4-methoxyphenyl)acetamide : CAS 6943-73-3

- N-(4-Bromo-3-methylphenyl)-2-phenoxyacetamide : CAS 303092-42-4

Alternative identifiers :

Molecular Formula and Weight Validation

Molecular formula : $$\text{C}9\text{H}{10}\text{BrNO}_2$$

Theoretical molecular weight :

$$

(9 \times 12.01) + (10 \times 1.008) + 79.90 + 14.01 + (2 \times 16.00) = 244.09 \, \text{g/mol}

$$

Mass spectrometry validation :

While direct spectral data for this compound is unavailable, fragmentation patterns of analogous brominated acetamides typically include:

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

N-(4-bromo-3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C9H10BrNO2/c1-6(12)11-7-3-4-8(10)9(5-7)13-2/h3-5H,1-2H3,(H,11,12) |

InChI Key |

FOVVWLNYGMVMIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Br)OC |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent due to its structural similarity to natural antibiotics like benzylpenicillin. Its ability to inhibit bacterial growth makes it a candidate for further pharmacological studies .

- Anti-inflammatory Properties : Research indicates that N-(4-bromo-3-methoxyphenyl)acetamide may exhibit anti-inflammatory effects by modulating specific molecular pathways involved in inflammation.

-

Biological Research

- Enzyme Inhibition Studies : The compound is utilized in studies focusing on enzyme interactions, particularly as a ligand for various receptors. Its binding affinity can be influenced by the bromo and methoxy substituents, which may enhance its specificity towards certain enzymes .

- TRPV1 Receptor Agonism : Similar compounds have been shown to act as agonists for the TRPV1 receptor, which is involved in pain perception. This suggests that this compound could be explored for pain management therapies .

-

Material Science

- Building Block for Organic Synthesis : In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating the development of new materials with tailored properties.

Case Studies

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₉H₁₀BrNO₂

- SMILES : O=C(NC₁=CC=C(Br)C=C₁OC)C

- InChI Key : OXHBMBUYHWMWKM-UHFFFAOYSA-N

The compound’s synthesis typically involves coupling reactions, as seen in the preparation of its derivative, 2-(Benzotriazol-1-yl)-N-(4-bromo-3-methoxyphenyl)-N-[(3-chlorophenyl)methyl]acetamide (compound 56), which utilizes T3P and pyridine in THF .

Comparison with Structurally Similar Compounds

Positional Isomers: N-(4-Bromo-2-methoxyphenyl)acetamide

- Structural Difference : The methoxy group is at the ortho position instead of meta.

- Impact: Reactivity: The ortho-methoxy group induces steric hindrance, reducing accessibility for nucleophilic attacks compared to the meta-substituted analog .

Halogen-Substituted Analogs: N-(4-Bromophenyl)acetamide and N-(4-Iodophenyl)acetamide

- N-(4-Bromophenyl)acetamide :

- N-(4-Iodophenyl)acetamide: Substitution of bromine with iodine increases molecular weight (261.06 g/mol vs.

Methoxy-Substituted Derivatives: N-(4-Methoxyphenyl)acetamide

Anti-Cancer Activity

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (compound 38) : Exhibits IC₅₀ values <10 µM against HCT-116 and MCF-7 cancer cells due to the quinazoline sulfonyl group, which enhances DNA intercalation .

- N-(4-Bromo-3-methoxyphenyl)acetamide Derivatives: Modified analogs, such as the talin modulator N-((4-bromo-3-methoxyphenyl)carbamoyl)-2-(2-methoxyphenoxy)acetamide, show reversible binding to talin protein (KD ~100 nM) and inhibit smooth muscle cell migration, suggesting cardiovascular applications .

Data Tables

Table 1: Structural and Pharmacological Comparison

Preparation Methods

Bromination-Etherification-Acetylation Sequence

This method adapts the industrial synthesis of 3-bromo-4-methoxyaniline to target the 4-bromo-3-methoxy isomer. The process begins with m-fluoronitrobenzene (3-fluoro-1-nitrobenzene) as the starting material:

-

Bromination :

-

Etherification :

-

Nitro Reduction :

-

Acetylation :

-

Reagents : Acetic anhydride in pyridine.

-

Conditions : Reflux for 3–6 hours.

-

Outcome : Formation of N-(4-bromo-3-methoxyphenyl)acetamide at 85–92% yield.

-

Key Advantages :

Direct Bromination of N-(3-Methoxyphenyl)acetamide

This route bypasses intermediate aniline synthesis by brominating a pre-formed acetamide:

-

Acetylation of 3-Methoxyaniline :

-

Reagents : Acetic anhydride, pyridine.

-

Conditions : Room temperature, 12 hours.

-

Outcome : N-(3-Methoxyphenyl)acetamide at 95% yield.

-

-

Bromination :

-

Reagents : Bromine (Br₂) in dichloromethane.

-

Conditions : 0–5°C, 1–2 hours.

-

Outcome : Para-bromination relative to the methoxy group yields This compound .

-

Challenges :

-

Competing ortho-bromination (5–15% byproduct).

-

Requires low temperatures to suppress polybromination.

Ullmann-Type Coupling for Industrial Production

A scalable method leveraging transition-metal catalysis:

-

Synthesis of 3-Methoxyacetanilide :

-

Reagents : 3-Methoxyaniline, acetic anhydride.

-

Conditions : Reflux, 4 hours.

-

-

Copper-Catalyzed Bromination :

-

Reagents : CuBr₂, HBr, H₂O₂.

-

Conditions : 80–100°C, 6–8 hours.

-

Outcome : This compound at 78% yield.

-

Advantages :

-

Avoids hazardous bromine gas.

-

Suitable for continuous-flow reactors.

Comparative Analysis of Methods

Reaction Optimization and Challenges

Bromination Selectivity

-

Para vs. Ortho Bromination : The methoxy group’s ortho/para-directing nature competes with the acetamide’s meta-directing effect. Using bulky solvents (e.g., DMF) enhances para selectivity.

-

Catalyst Role : CuBr₂ in Ullmann coupling suppresses side reactions, improving yield.

Nitro Reduction Efficiency

-

Na₂S vs. H₂/Pd-C : Sodium sulfide avoids catalyst costs but generates sulfur byproducts.

-

Temperature Control : Exothermic reductions require precise thermal management to prevent decomposition.

Industrial-Scale Production Insights

Continuous-Flow Synthesis

Waste Management

-

Acetic Acid Recovery : Distillation reclaims >90% of solvent from bromination steps.

-

Sulfide Byproducts : Oxidized to sodium sulfate for safer disposal.

Emerging Methodologies

Photocatalytic Bromination

-

Reagents : NBS, visible light, eosin Y catalyst.

-

Benefits : Room-temperature reactions, 80–85% yield, reduced energy costs.

Enzymatic Acetylation

-

Biocatalysts : Immobilized lipases in non-aqueous media.

-

Outcome : 88% yield, avoids pyridine use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromo-3-methoxyphenyl)acetamide, and how can intermediates be characterized?

- Methodology :

- Synthesis : A common approach involves coupling 4-bromo-3-methoxyaniline with acetyl chloride or acetic anhydride in a basic medium (e.g., pyridine) under reflux. Alternative methods include using acetoacetamide derivatives and brominated aromatic aldehydes in multi-step reactions .

- Characterization : Confirm structure via -NMR (e.g., acetamide proton at δ ~2.1 ppm), -NMR, IR (amide C=O stretch ~1650–1680 cm), and mass spectrometry (molecular ion peak consistent with CHBrNO) .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Refer to SDS guidelines for spill management (e.g., absorb with inert material) and first aid (e.g., rinse skin with water for 15 minutes) .

Q. How can purity and stability be assessed for this compound?

- Methodology :

- Purity : HPLC with UV detection (λ ~270–290 nm for aromatic systems) or GC-MS.

- Stability : Monitor degradation under varying conditions (light, humidity) via TLC or accelerated stability studies .

Advanced Research Questions

Q. How can structural contradictions between computational modeling and experimental data (e.g., crystallography) be resolved?

- Methodology :

- Perform single-crystal X-ray diffraction to resolve bond lengths/angles and hydrogen-bonding networks (e.g., N–H···O interactions). Compare with DFT-optimized geometries using software like Gaussian or ORCA .

- Example: A crystal structure of a related bromophenyl acetamide derivative showed a dihedral angle of 60.5° between aromatic rings, highlighting steric effects .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodology :

- Reaction Monitoring : Use -NMR or in situ IR to track intermediate formation.

- Catalysis : Explore Pd-catalyzed coupling for bromo-substitution or microwave-assisted amidation to reduce side reactions .

Q. How does this compound interact with biological targets like talin protein, and how is this validated?

- Methodology :

- SPR Analysis : Confirm reversible binding kinetics (e.g., K determination) using immobilized talin protein .

- Cellular Assays : Use MTT or wound-healing assays to assess inhibition of smooth muscle cell proliferation/migration .

Q. How to address discrepancies between in vitro bioactivity and computational docking predictions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.